molecular formula C13H15IN2O3 B6239174 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole CAS No. 2361634-63-9

4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole

Cat. No.: B6239174
CAS No.: 2361634-63-9
M. Wt: 374.17 g/mol
InChI Key: CGUDHAKNFZMOHR-UHFFFAOYSA-N
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Description

4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with an iodo and methoxymethoxy group on the phenyl ring, and a methoxymethyl group on the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors One common route involves the iodination of a methoxymethoxy-substituted phenyl compound, followed by the formation of the pyrazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxybenzaldehyde or methoxybenzoic acid, while substitution of the iodo group can produce various substituted pyrazoles.

Scientific Research Applications

4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A compound with a similar methoxy group but different overall structure and properties.

    3-Methoxyphenylboronic acid: Another compound with a methoxy group, used in different chemical reactions and applications.

Uniqueness

4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole is unique due to its specific substitution pattern on the phenyl and pyrazole rings, which imparts distinct chemical and biological properties

Properties

CAS No.

2361634-63-9

Molecular Formula

C13H15IN2O3

Molecular Weight

374.17 g/mol

IUPAC Name

4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)pyrazole

InChI

InChI=1S/C13H15IN2O3/c1-17-8-16-7-11(6-15-16)10-3-4-12(14)13(5-10)19-9-18-2/h3-7H,8-9H2,1-2H3

InChI Key

CGUDHAKNFZMOHR-UHFFFAOYSA-N

Canonical SMILES

COCN1C=C(C=N1)C2=CC(=C(C=C2)I)OCOC

Purity

95

Origin of Product

United States

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